Regioisomeric Selectivity Advantage Over N-(3-(1H-tetrazol-5-yl)phenyl)acetamide Series in PTP1B Inhibition
The 2-methyl-5-tetrazole regioisomer N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide is structurally distinct from the N-(3-(1H-tetrazol-5-yl)phenyl)acetamide series (NM-07 to NM-16) evaluated for PTP1B inhibition. The most potent compound in the meta-series, NM-14, exhibited an IC₅₀ of 1.88 µM against PTP1B, compared to the reference standard suramin (IC₅₀ ≥ 10 µM), representing a >5.3-fold improvement [1]. The ortho-methyl, meta-tetrazole substitution pattern of the present compound provides a distinct pharmacophoric geometry that may differentially engage the PTP1B catalytic site compared to the meta-tetrazole, para-unsubstituted series.
| Evidence Dimension | PTP1B inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not yet reported for this exact regioisomer; scaffold distinct from N-(3-substituted) series |
| Comparator Or Baseline | NM-14 (N-(3-(1H-tetrazol-5-yl)phenyl)-2-((5-chlorobenzo[d]thiazol-2-yl)thio)acetamide): IC₅₀ = 1.88 µM; Suramin: IC₅₀ ≥ 10 µM |
| Quantified Difference | NM-14 vs. suramin: >5.3-fold improvement; differentiation of target compound arises from regioisomeric scaffold divergence (2-methyl-5-tetrazole vs. 3-tetrazole substitution) |
| Conditions | In vitro recombinant human PTP1B enzyme inhibition assay |
Why This Matters
The distinct regioisomeric scaffold may overcome the potency ceiling observed in the meta-substituted series, offering a new chemical starting point for PTP1B inhibitor optimization.
- [1] Maheshwari, N., Karthikeyan, C., Bhadada, S. V., et al. (2019). Design, synthesis and biological evaluation of some tetrazole acetamide derivatives as novel non-carboxylic PTP1B inhibitors. Bioorganic Chemistry, 92, 103221. View Source
